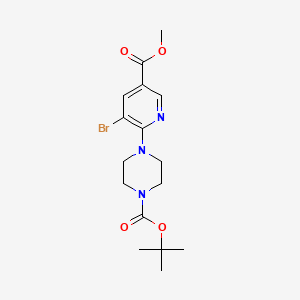

tert-Butyl 4-(3-bromo-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(3-bromo-5-methoxycarbonylpyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrN3O4/c1-16(2,3)24-15(22)20-7-5-19(6-8-20)13-12(17)9-11(10-18-13)14(21)23-4/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYBQUHXJQHJLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651406 | |

| Record name | tert-Butyl 4-[3-bromo-5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906559-32-8 | |

| Record name | tert-Butyl 4-[3-bromo-5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution

- The Boc-protected piperazine acts as a nucleophile attacking the brominated pyridine.

- Usually carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- A base such as potassium carbonate or sodium hydride is used to deprotonate the piperazine nitrogen.

- Reaction temperature ranges from room temperature to reflux depending on reactivity.

Palladium-Catalyzed Cross-Coupling (Buchwald–Hartwig Amination)

- Employs palladium catalysts with suitable ligands to couple aryl bromides with amines.

- Conditions typically include:

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd(OAc)2 or Pd2(dba)3 with phosphine ligands |

| Base | Sodium tert-butoxide or cesium carbonate |

| Solvent | Toluene, dioxane, or DMF |

| Temperature | 80–110 °C |

| Reaction time | 12–24 hours |

Methyl Ester Functional Group Introduction

The methoxycarbonyl group on the pyridine ring is typically introduced either by:

- Esterification of the corresponding carboxylic acid using methanol and acid catalyst.

- Direct use of methyl 5-bromopicolinate derivatives in coupling reactions.

This group is stable under Boc-protection and coupling conditions, allowing for subsequent transformations if needed.

Purification and Characterization

- Purification is commonly performed by silica gel column chromatography or recrystallization from organic solvents.

- Characterization techniques include:

| Technique | Purpose |

|---|---|

| Proton and Carbon NMR | Confirm structure, substitution pattern, and Boc protection |

| Mass Spectrometry (MS) | Verify molecular weight and purity |

| Infrared Spectroscopy (IR) | Confirm functional groups (carbamate, ester, aromatic bromide) |

| Elemental Analysis | Confirm purity and composition |

Summary Table of Preparation Steps

| Step No. | Transformation | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Bromination of 5-methoxycarbonylpyridin-2-yl precursor | Br2, AlCl3, THF/diethyl ether, 0–5 °C, 24 h | 3-bromo-5-(methoxycarbonyl)pyridin-2-yl derivative |

| 2 | Boc protection of piperazine | Boc2O, NEt3, CH2Cl2, 0 °C to rt, 18 h | tert-butyl piperazine-1-carboxylate |

| 3 | Coupling of bromopyridine and Boc-piperazine | Pd catalyst, base, solvent, 80–110 °C, 12–24 h | tert-butyl 4-(3-bromo-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate |

| 4 | Purification and characterization | Chromatography, recrystallization, NMR, MS | Pure target compound |

Research Findings and Optimization Notes

- The use of anhydrous conditions and inert atmosphere (N2) is critical to avoid hydrolysis of sensitive groups and to improve yields.

- Slow addition of bromine at low temperature prevents polybromination and side reactions.

- Boc protection is highly efficient with di-tert-butyl dicarbonate and triethylamine, providing stable intermediates for further coupling.

- Buchwald–Hartwig amination offers superior yields and selectivity compared to direct nucleophilic substitution, especially for substrates with steric hindrance or sensitive functional groups.

- The methyl ester group remains intact during the coupling, allowing for further functionalization if desired.

- Purification by flash chromatography using hexane/ethyl acetate gradients yields high purity products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3-bromo-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Oxidation Reactions: The pyrazine ring can be oxidized under specific conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Products with different substituents replacing the bromine atom.

Reduction: Alcohol derivatives of the original ester group.

Oxidation: Oxidized forms of the pyrazine ring.

Scientific Research Applications

tert-Butyl 4-(3-bromo-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action for tert-butyl 4-[3-bromo-5-(methoxycarbonyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Crystallographic and Supramolecular Features

- Crystal Packing: Analogues like tert-butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate () form intramolecular hydrogen bonds (O–H⋯N) and π-π interactions, stabilizing supramolecular assemblies. The target compound’s bromine may disrupt such interactions, favoring alternative packing motifs.

- Software Tools : Programs like Mercury () and SHELX () are critical for analyzing hydrogen-bonding networks and anisotropic displacement.

Biological Activity

tert-Butyl 4-(3-bromo-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate is a synthetic organic compound with the molecular formula C₁₆H₂₂BrN₃O₄ and a molecular weight of approximately 400.27 g/mol. This compound features a piperazine ring and a pyridine moiety that includes bromine and methoxycarbonyl substituents, making it of interest in medicinal chemistry and pharmacology. Preliminary studies suggest its potential biological activity, warranting further investigation into its pharmacodynamics and pharmacokinetics.

The compound exhibits notable physical properties:

- Melting Point : 90-92 °C

- Boiling Point : Estimated at approximately 484.7 °C

- Solubility : Information on solubility is limited but is crucial for bioavailability studies.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound may exhibit various biological activities, including:

- Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation.

- Neuropharmacological Effects : Investigations into neuroprotective properties are ongoing, particularly concerning neurodegenerative diseases.

- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains, including antibiotic-resistant variants.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological efficacy. The presence of the bromine atom and methoxycarbonyl group may enhance binding affinity to biological targets compared to simpler analogs.

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate | Similar piperazine and pyridine structure; contains cyano group | Potential anticancer activity |

| Tert-butyl 4-(5-bromo-pyridin-2-yl)piperazine-1-carboxylate | Lacks methoxycarbonyl group; simpler structure | Studied for neuropharmacological effects |

| Tert-butyl 4-(3-methoxycarbonylpyridin-2-yl)piperazine-1-carboxylate | Similar methoxycarbonyl substitution without bromine | Investigated for antimicrobial properties |

Pharmacological Studies

Preliminary studies have focused on the interaction of this compound with various biological targets:

- Binding Affinity Studies : Research has been conducted to assess the compound's binding affinity to specific receptors and enzymes, which is crucial for understanding its mechanism of action.

- In Vitro Studies : Cell viability assays in the presence of this compound have indicated potential protective effects against cellular stressors, particularly in neuronal cell lines.

- In Vivo Models : Animal models are being utilized to evaluate the pharmacokinetic profile and therapeutic efficacy of the compound.

Case Studies and Research Findings

Recent literature highlights several key findings regarding the biological activity of related compounds:

- Neuroprotection : A study on related piperazine derivatives indicated that they could protect against amyloid-beta-induced toxicity in astrocytes, suggesting potential applications in Alzheimer's disease treatment .

- Antimicrobial Activity : Compounds with similar structures have shown selective antibacterial activity against Gram-positive bacteria, including resistant strains like MRSA .

- Cancer Research : Investigations into the anticancer properties of structurally similar compounds have revealed promising results, leading to further exploration in drug development.

Q & A

Q. What are the optimal reaction conditions for synthesizing tert-butyl 4-(3-bromo-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate?

- Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between tert-butyl piperazine-1-carboxylate and a brominated pyridine derivative. Key conditions include:

- Solvent: 1,4-Dioxane or THF.

- Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to deprotonate the piperazine nitrogen.

- Temperature: Reflux (100–110°C) for 4–12 hours.

- Yield: 78–88% under optimized conditions .

Example protocol: Combine tert-butyl piperazine-1-carboxylate (1.2–1.5 equiv), 3-bromo-5-(methoxycarbonyl)-2-chloropyridine (1.0 equiv), and K₂CO₃ (2.0 equiv) in 1,4-dioxane. Reflux for 12 hours, filter, and concentrate. Purify via silica gel chromatography (hexane/EtOAc gradient) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR identifies protons on the piperazine ring (δ 3.4–3.6 ppm, multiplet) and pyridine moiety (δ 8.3–8.8 ppm, aromatic protons) .

- ¹³C NMR confirms the tert-butyl carbonyl (δ 155–160 ppm) and methoxycarbonyl groups (δ 165–170 ppm) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 414.06 for C₁₆H₂₁BrN₃O₄) .

- X-ray Crystallography: Resolves bromine and ester substituent positions on the pyridine ring (e.g., monoclinic P2₁/n space group, β = 93.5°) .

Advanced Research Questions

Q. How can researchers address low yields in coupling reactions involving bulky pyridine derivatives?

- Methodological Answer: Low yields (e.g., 26% in Pd-mediated cross-couplings) often stem from steric hindrance or poor solubility. Mitigation strategies include:

- Catalyst Optimization: Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ with bulky ligands to enhance turnover.

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .

- Purification: Employ reverse-phase chromatography (C18 columns) or recrystallization from EtOAc/hexane to isolate pure product .

Q. How do structural modifications (e.g., bromine substitution) impact biological activity in enzyme inhibition studies?

- Methodological Answer: The bromine atom at the pyridine 3-position enhances electrophilicity, enabling covalent binding to cysteine residues in enzymes like phosphoglycerate dehydrogenase (PHGDH).

- Activity Testing:

- Perform enzyme assays (IC₅₀) with recombinant PHGDH (0.1–10 µM compound range).

- Compare with analogs lacking bromine; brominated derivatives show 5–10x higher potency due to improved target engagement .

- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding poses in the enzyme’s active site .

Q. What crystallographic challenges arise when analyzing this compound, and how are they resolved?

- Methodological Answer:

- Challenges: Hygroscopicity and weak diffraction due to flexible piperazine/tert-butyl groups.

- Solutions:

- Crystal Growth: Use slow vapor diffusion (e.g., CH₂Cl₂/pentane) at 4°C.

- Data Collection: Employ synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for bromine-heavy atoms .

- Refinement: Apply SHELXL with anisotropic displacement parameters for bromine and oxygen atoms .

Data Contradiction Analysis

Q. Why do reported yields vary (70–91%) for Suzuki-Miyaura couplings involving this compound?

- Methodological Answer: Discrepancies arise from:

- Boronic Acid Purity: Commercial boronic acids often contain >5% boroxines, reducing effective molarity.

- Oxygen Sensitivity: Degassing solvents (N₂/Ar) is critical; uncontrolled O₂ levels lower Pd catalyst activity .

- Workup: Aqueous Na₂CO₃ (pH 9–10) minimizes protodeboronation but may hydrolyze the methoxycarbonyl group if prolonged .

Applications in Drug Discovery

Q. How is this compound utilized as a precursor in kinase inhibitor development?

- Methodological Answer: The piperazine core serves as a scaffold for CDK4/6 inhibitors (e.g., Palbociclib analogs):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.